2-Amino-1-phenylethanol hydrochloride is the salt form of a primary amino alcohol, recognized as a fundamental building block in organic synthesis. Its structure is foundational to a class of compounds with significant biological and chemical applications, including roles as precursors to neurotransmitter analogs and pharmaceutical intermediates. The hydrochloride salt form offers distinct handling and stability advantages over the corresponding free base, making it a preferred choice for consistent and reproducible use in various synthetic protocols.
Substituting 2-Amino-1-phenylethanol hydrochloride with its free base (CAS 7568-93-6) introduces significant process variability due to differences in physical state, melting point, and stability; the free base is a lower-melting solid that is more susceptible to degradation than the crystalline, higher-melting hydrochloride salt. For applications not requiring stereospecificity, procuring the more expensive, optically pure (R)- or (S)-enantiomers instead of the racemate is economically inefficient. Furthermore, purification of the racemic free base often proceeds via crystallization of the hydrochloride salt, making the direct procurement of the salt a more streamlined and reliable starting point for synthesis.
The hydrochloride salt form of 2-Amino-1-phenylethanol exhibits a significantly higher melting point compared to its free base form. This enhanced thermal stability is a critical procurement attribute, as it allows for a wider processing window and reduces the risk of material degradation during storage or in heated reactions.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 212 °C |
| Comparator Or Baseline | 2-Amino-1-phenylethanol (Free Base): 56-58 °C |
| Quantified Difference | > 150 °C higher melting point |
| Conditions | Standard atmospheric pressure. |
A higher melting point ensures better stability under thermal stress, leading to more consistent reaction outcomes and longer shelf life.
Racemic 2-Amino-1-phenylethanol is a standard precursor for the synthesis of 2-phenyl-oxazolines, which are valuable intermediates and directing groups in organic chemistry. The reaction typically involves condensation with an acyl chloride. Using the racemic hydrochloride provides a cost-effective and direct route to racemic oxazoline derivatives, bypassing the expensive and unnecessary step of resolving enantiomers required for asymmetric applications.
| Evidence Dimension | Synthetic Utility |
| Target Compound Data | Direct precursor to racemic 2-aryl-oxazolines, versatile intermediates. |
| Comparator Or Baseline | Enantiomerically pure (R)- or (S)-forms, which require costly resolution steps (e.g., with di-O-p-toluoyltartaric acid) to achieve >99% ee. |
| Quantified Difference | Avoids resolution steps that can have overall yields as low as ~30% for each enantiomer. |
| Conditions | Standard condensation reactions with acyl chlorides or other carboxylic acid derivatives. |
For non-chiral applications, using the racemic salt avoids significant material loss and cost associated with optical resolution.
The enantiomerically pure form, (R)-2-Amino-1-phenylethanol, is a crucial intermediate in the synthesis of Mirabegron, a β3 adrenergic agonist. The synthesis often involves the hydrochloride salt of related intermediates for improved handling and purification. For instance, in a patented synthesis route, (R)-2-{[2-(4-nitrophenyl)ethyl]amino}-1-phenylethanol hydrochloride is reduced to yield an amine precursor to Mirabegron with a yield of 86% and purity of 98.82%. This highlights the compatibility of the core amino alcohol structure and its hydrochloride forms within multi-step, high-purity pharmaceutical manufacturing processes.
| Evidence Dimension | Reaction Yield & Purity in API Synthesis |
| Target Compound Data | The core structure is integral to intermediates that achieve high yield (86%) and purity (98.82%) in API synthesis. |
| Comparator Or Baseline | Alternative synthetic routes which may not utilize this specific, well-characterized building block. |
| Quantified Difference | Demonstrates suitability for high-stakes applications requiring high purity and yield. |
| Conditions | Reduction of a nitro group in the presence of the hydrochloride salt using Fe/HCl in methanol/water. |
This compound's structure is proven in demanding, scalable pharmaceutical syntheses, making the racemic version a reliable and cost-effective choice for developing related, non-chiral analogs or for process development.
Where stereochemistry is not a factor, this compound is the preferred starting material for producing 2-phenyl-oxazoline derivatives. Its use avoids the significant cost and yield loss associated with the optical resolution required for enantiomerically pure alternatives, making it ideal for developing new ligands, catalysts, or protecting groups where the racemic form is sufficient.
As a stable and reliable building block, the racemic hydrochloride is well-suited for medicinal chemistry programs exploring structure-activity relationships (SAR) around the phenylethanolamine scaffold. Its superior handling properties compared to the free base ensure reproducibility in library synthesis and early-stage process development.
The amino alcohol functionality makes this compound a candidate for use as a modifying agent or cross-linker in polymer systems, such as epoxy resins or polyurethanes. The hydrochloride form's high thermal stability ensures it can withstand processing temperatures common in polymer manufacturing, a clear advantage over the more volatile free base.